1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with a tert-butyl group and a cyclohexylmethylidene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in disubstituted cyclohexanes.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl group and cyclohexylmethylidene moiety contribute to its unique binding properties, influencing the conformational stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-tert-Butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a cyclohexylmethylidene group.
4-tert-Butylcyclohexanol: Contains a hydroxyl group instead of a cyclohexylmethylidene group.
Cyclohexanecarboxylic acid, 4-tert.-butyl, methyl ester: Features a carboxylic acid ester group.
Uniqueness: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is unique due to its combination of a bulky tert-butyl group and a cyclohexylmethylidene group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying conformational dynamics and steric interactions in cyclohexane derivatives.
Properties
CAS No. |
89657-03-4 |
---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(cyclohexylmethylidene)cyclohexane |
InChI |
InChI=1S/C17H30/c1-17(2,3)16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h13-14,16H,4-12H2,1-3H3 |
InChI Key |
WKCQGRBYTSADKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC2CCCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.